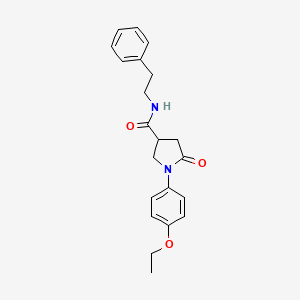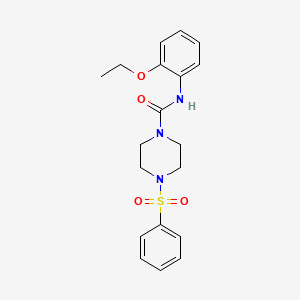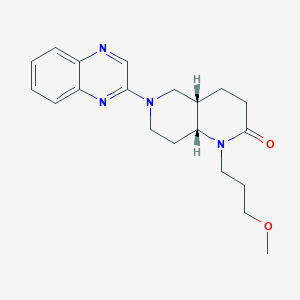![molecular formula C14H13NO4 B5326363 3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)
3-[4-(2-furoylamino)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-[4-(2-furoylamino)phenyl]propanoic acid” involves starting materials like 3-(4-Phenyl) benzoyl propionic acid. This precursor is utilized for the synthesis of various heterocyclic compounds, including furanones, through reactions with different nucleophiles (Soliman, Bakeer, & Attia, 2010). Moreover, the sequential halolactonization-hydroxylation reaction of specific acyclic precursors has been demonstrated as an efficient pathway to synthesize halo-hydroxyfuranones, which share structural similarities with the target compound (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The crystal structure of compounds related to “this compound” has been characterized, revealing insights into their molecular configurations. For instance, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a structurally related compound, exhibits an orthorhombic system, suggesting a detailed analysis of molecular geometry and interactions (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
The reactivity of furanone derivatives, including those structurally akin to “this compound,” with various nucleophiles has been documented, showcasing their versatility in chemical transformations. For example, 5(4H)-Oxazolones can be converted into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions, demonstrating the susceptibility of these compounds to nucleophilic attack and their potential for further chemical modifications (Gelmi, Clerici, & Melis, 1997).
Physical Properties Analysis
The physical properties of “this compound” and related compounds can be inferred from studies focusing on their thermal and electronic properties. For instance, the synthesis and analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid highlighted its electronic properties through ultraviolet–visible absorption spectroscopy and thermal properties via TG-DTA, providing a foundation for understanding the physical characteristics of structurally related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Mecanismo De Acción
Target of Action
The primary targets of 3-[4-(2-furoylamino)phenyl]propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Result of Action
Given its potential inhibitory effect on Carbonic Anhydrase 1 and 2, it may influence cellular processes related to pH regulation and carbon dioxide transport .
Propiedades
IUPAC Name |
3-[4-(furan-2-carbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(17)8-5-10-3-6-11(7-4-10)15-14(18)12-2-1-9-19-12/h1-4,6-7,9H,5,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVGOPGRFIJERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)
![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)

![3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)
![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5326370.png)